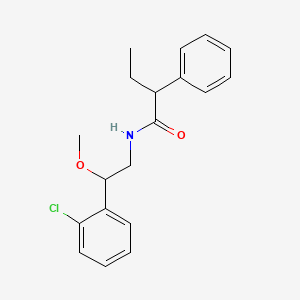
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenylbutanamide” is a complex organic compound. It contains a butanamide group, which is a type of amide, a functional group known for its wide use in pharmaceuticals due to its bioactivity . The compound also contains a methoxy group and a chlorophenyl group, which may contribute to its properties and potential applications.
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Aldol-Type Reactions
The study by Masuyama et al. (1992) presents an aldol-type reaction using N-chlorosuccinimide, which could be relevant for understanding the reactivity of similar compounds in synthetic organic chemistry. This method produces 4-substituted 4-benzyloxybutan-2-ones in high yields, which could offer a pathway for modifying or synthesizing derivatives of the target compound (Masuyama, Y., Kobayashi, Y., Yanagi, R., & Kurusu, Y., 1992).
Synthesis of Azetidinones
Research by Selezneva et al. (2018) on the synthesis of novel azetidinones for carbapenems, and fragmentation in the allylamine precursor analogue, could indicate methods for creating cyclic compounds from similar starting materials. This could suggest potential applications in the synthesis of novel pharmaceutical intermediates (Selezneva, N. K., Valiullina, Z. R., Khasanova, L., Gimalova, F. A., Biglova, R., & Miftakhov, M. S., 2018).
Anticonvulsant and Neuroprotective Effects
A study by Hassan et al. (2012) on N-(substituted benzothiazol-2-yl)amides, including their synthesis, evaluation for anticonvulsant, and neuroprotective effects, underscores the therapeutic potential of such compounds. Although not directly related, it highlights the broader context of chemical research aiming to discover compounds with beneficial biological activities (Hassan, M. Z., Khan, S., & Amir, M., 2012).
Antifungal Activity
The synthesis and evaluation of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide for its antifungal activity against various fungi by Si (2009) provide an example of how similar compounds could be applied in developing new antifungal agents. This work illustrates the potential agricultural or pharmaceutical applications of such chemicals (Si, X., 2009).
Catalytic Activity in Organic Synthesis
Research by Ma et al. (2017) on the synthesis and catalytic activity of substituted indenyl rhenium carbonyl complexes for Friedel-Crafts reactions demonstrates the potential utility of related compounds in catalysis. This suggests applications in organic synthesis, where such catalysts could facilitate the construction of complex molecules (Ma, Z.-h., Zhang, X., Wang, H., Han, Z.-g., Zheng, X.-Z., & Lin, J., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as chlorpheniramine , are known to target histamine-H1 receptors, which play a crucial role in allergic reactions .
Mode of Action
Similar compounds like chlorpheniramine are known to bind to the histamine h1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
It’s worth noting that related compounds like chlorpheniramine are involved in the histaminergic signaling pathway , which plays a significant role in allergic reactions.
Pharmacokinetics
Compounds with similar structures, such as chlorpheniramine, are known to be rapidly and completely absorbed, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to the alleviation of symptoms associated with conditions like allergies by blocking the action of histamine .
Future Directions
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-3-15(14-9-5-4-6-10-14)19(22)21-13-18(23-2)16-11-7-8-12-17(16)20/h4-12,15,18H,3,13H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGAVYWLAAXUGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

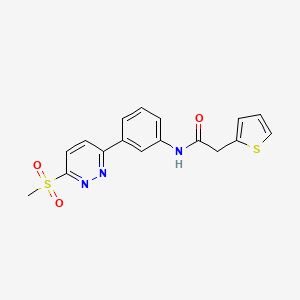

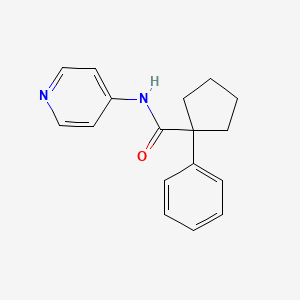
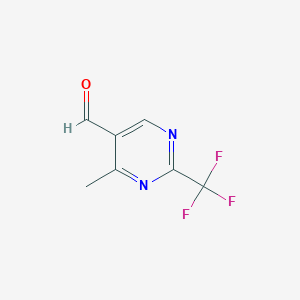

![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)
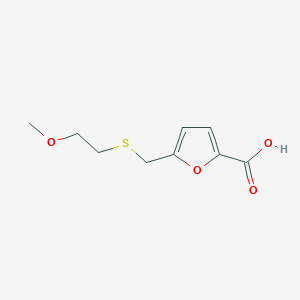
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)

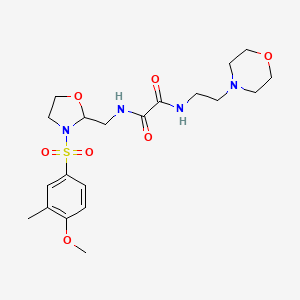

![5-Methyl-5-azabicyclo[4.4.0]dec-2-ylamine](/img/structure/B2363558.png)
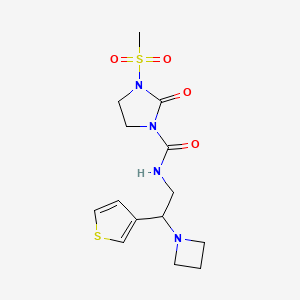
![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)